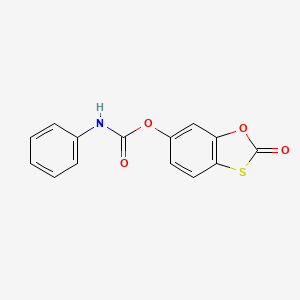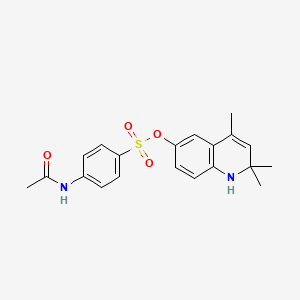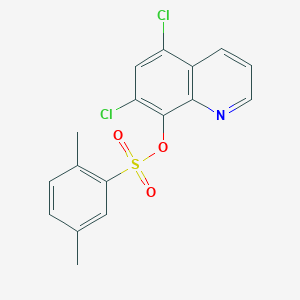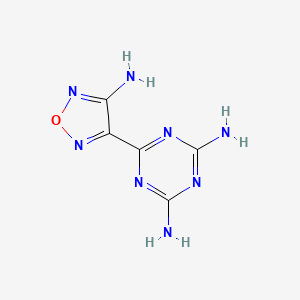![molecular formula C21H19N3O3 B11522455 N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11522455.png)
N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and an isoindole moiety
Preparation Methods
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between a furan-2-carbaldehyde and a hydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of a catalytic amount of acid, such as hydrochloric acid . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Chemical Reactions Analysis
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE: This compound also contains a furan ring and a hydrazide moiety but differs in the presence of a hydroxybenzene group instead of a methoxyphenyl group.
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-INDOLE-5-CARBOHYDRAZIDE: This compound is similar in structure but contains an indole ring instead of an isoindole ring.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-8-6-18(7-9-19)24-13-16-5-4-15(11-17(16)14-24)21(25)23-22-12-20-3-2-10-27-20/h2-12H,13-14H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
XZNCDLVMNHXRPM-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11522394.png)
![1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522397.png)


![3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione](/img/structure/B11522411.png)


![3'-(3-Bromo-4-methylphenyl)-1-[(4-methylpiperidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11522419.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane](/img/structure/B11522423.png)
![6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522425.png)

![2-bromo-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11522432.png)
![N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522439.png)
